molecular formula C13H17NO3 B12852965 Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate

Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate

Cat. No.: B12852965
M. Wt: 235.28 g/mol
InChI Key: OPUBZTNGWQPDBL-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate is a β-keto ester derivative characterized by a 2-ethylphenyl group attached to the nitrogen of a malonamate core. The structure comprises an ethyl ester group at the terminal carboxylate and a ketone adjacent to the amide linkage. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems (e.g., pyrazolones, oxindoles) and bioactive molecules. Its reactivity stems from the electrophilic keto group and the nucleophilic amino moiety, enabling condensation, cyclization, and substitution reactions .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(2-ethylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-3-10-7-5-6-8-11(10)14-12(15)9-13(16)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

OPUBZTNGWQPDBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-phenyl)-malonamic acid ethyl ester typically involves the reaction of 2-ethyl aniline with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of N-(2-Ethyl-phenyl)-malonamic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-Ethyl-phenyl)-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Ethyl-phenyl)-malonamic acid ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active malonamic acid, which can then interact with enzymes or receptors in biological systems. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Compound Name Substituents on Aryl/Amine Group Key Modifications Key References
Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate 5-Chloropyridin-2-yl Heterocyclic ring (pyridine) with Cl
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-Fluorophenyl Electron-withdrawing F substituent
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl Para-F substitution (lipophilicity)
Ethyl 3-(4'-methylphenyl)-3-oxopropanoate 4-Methylphenyl Electron-donating Me group
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate N-Methyl, phenyl N-alkylation (steric effects)
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-Methoxyphenyl OMe group (electron donation)
Ethyl 3-(3-nitropyridin-4-yl)-3-oxopropanoate 3-Nitropyridin-4-yl Nitro group (electron withdrawal)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, NO₂) enhance electrophilicity at the keto group, facilitating nucleophilic attacks (e.g., in cyclizations ).
  • Electron-donating groups (e.g., Me, OMe) stabilize the enolate intermediate, favoring alkylation or aldol reactions .
  • Heterocyclic substituents (e.g., pyridine, quinoline) introduce aromatic π-systems, influencing binding interactions in bioactive compounds .
Physicochemical Properties
Property Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate Ethyl 3-(2-fluorophenyl)-3-oxopropanoate Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate
Molecular Weight (g/mol) 249.3 210.2 221.3
Physical State Colorless oil Colorless liquid Colorless oil
Solubility Organic solvents (DCM, THF) High lipophilicity Moderate solubility in polar solvents
Melting Point Not reported (likely <25°C) Not reported Not reported

Notes:

  • Fluorinated derivatives exhibit higher lipophilicity, enhancing membrane permeability in biological systems .
Stability and Reactivity
  • Electron-withdrawing substituents (e.g., NO₂, F) increase keto group reactivity but may reduce shelf life due to hydrolysis susceptibility .
  • Steric hindrance from 2-ethylphenyl or N-methyl groups slows undesired side reactions (e.g., dimerization) .

Biological Activity

Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of ethyl 3-chloro-3-oxopropanoate with 2-ethylphenylamine. The resulting compound features a carbonyl group adjacent to an amine, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For example, compounds bearing various substituents on the phenyl ring have shown effectiveness against a range of pathogens, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus

A study demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential as therapeutic agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a potential application in treating inflammatory diseases .

The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors in biological systems. These interactions can modulate enzymatic activity and influence cellular pathways, although detailed molecular targets remain under investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly impact the compound's efficacy and selectivity against various biological targets.

Table 1: Structure-Activity Relationship Overview

Compound VariantSubstituent TypeBiological ActivityIC50 (µg/mL)
Variant APara-chloroModerate antimicrobial15
Variant BPara-methylHigh antimicrobial5
Ethyl CompoundEthyl at position 2Anti-inflammatory20

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A comparative study assessed various derivatives against pathogenic protozoa and bacteria. The results indicated that modifications at the para position of the phenyl ring enhanced antimicrobial potency .
  • In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Results showed a significant reduction in inflammation markers following treatment with this compound .

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